molecular formula C19H15N5 B1308698 2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1308698
M. Wt: 313.4 g/mol
InChI Key: UHKYRYHKGKVNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyano group, a vinyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include the use of solvents such as acetic acid and heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.

Comparison with Similar Compounds

Uniqueness: 2-[1-cyano-2-(4-methylphenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

2-[1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C19H15N5/c1-12-4-6-15(7-5-12)9-16(10-20)18-17(11-21)19-22-13(2)8-14(3)24(19)23-18/h4-9H,1-3H3

InChI Key

UHKYRYHKGKVNIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NN3C(=CC(=NC3=C2C#N)C)C

Origin of Product

United States

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